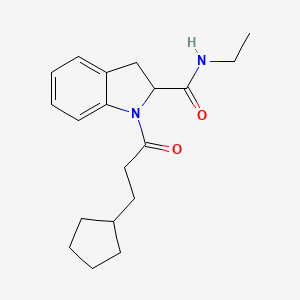

1-(3-cyclopentylpropanoyl)-N-ethylindoline-2-carboxamide

Description

Properties

IUPAC Name |

1-(3-cyclopentylpropanoyl)-N-ethyl-2,3-dihydroindole-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26N2O2/c1-2-20-19(23)17-13-15-9-5-6-10-16(15)21(17)18(22)12-11-14-7-3-4-8-14/h5-6,9-10,14,17H,2-4,7-8,11-13H2,1H3,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZLNKZCRYLOPQM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1CC2=CC=CC=C2N1C(=O)CCC3CCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-cyclopentylpropanoyl)-N-ethylindoline-2-carboxamide typically involves multiple steps:

Formation of 3-cyclopentylpropanoyl chloride: This intermediate can be synthesized by reacting cyclopentylpropanoic acid with thionyl chloride or oxalyl chloride.

Acylation of indoline: The 3-cyclopentylpropanoyl chloride is then reacted with indoline in the presence of a base such as triethylamine to form the acylated indoline derivative.

N-ethylation: The final step involves the N-ethylation of the acylated indoline derivative using ethyl iodide or ethyl bromide in the presence of a base like potassium carbonate.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring proper purification techniques to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Cyclopentylpropanoyl)-N-ethylindoline-2-carboxamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the carbonyl group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the carbonyl carbon, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.

Substitution: Ethyl iodide or ethyl bromide in the presence of a base like potassium carbonate.

Major Products:

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: N-alkylated derivatives.

Scientific Research Applications

1-(3-Cyclopentylpropanoyl)-N-ethylindoline-2-carboxamide has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of new drugs targeting specific receptors or enzymes.

Organic Synthesis: This compound serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.

Biological Studies: It is used in biochemical assays to study its interactions with various biological targets, providing insights into its mechanism of action.

Industrial Applications: Potential use in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(3-cyclopentylpropanoyl)-N-ethylindoline-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

3-Cyclopentylpropanoyl chloride: An intermediate used in the synthesis of various cyclopentyl derivatives.

3-Cyclopentyl-1-propanol: A related compound with similar structural features but different functional groups.

Cyclopentanepropanoic acid: Another structurally related compound used in organic synthesis.

Uniqueness: 1-(3-Cyclopentylpropanoyl)-N-ethylindoline-2-carboxamide is unique due to its indoline core, which imparts specific chemical and biological properties.

Biological Activity

1-(3-Cyclopentylpropanoyl)-N-ethylindoline-2-carboxamide is a compound of increasing interest in pharmacological research due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural features:

- IUPAC Name : 1-(3-cyclopentylpropanoyl)-N-ethylindoline-2-carboxamide

- Molecular Formula : CHNO

- Molecular Weight : 313.42 g/mol

These properties contribute to its interaction with various biological targets, making it a candidate for therapeutic applications.

The biological activity of 1-(3-cyclopentylpropanoyl)-N-ethylindoline-2-carboxamide primarily involves the modulation of specific molecular pathways. It has been suggested that this compound interacts with receptors and enzymes that are pivotal in cellular signaling processes, potentially influencing:

- Cell proliferation

- Apoptosis

- Inflammatory responses

Research indicates that the compound may inhibit certain kinases involved in cancer cell growth and survival, suggesting its potential as an anticancer agent.

Anticancer Properties

Recent studies have highlighted the anticancer potential of 1-(3-cyclopentylpropanoyl)-N-ethylindoline-2-carboxamide. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines, including:

- Breast Cancer (MCF-7)

- Lung Cancer (A549)

- Colon Cancer (HT-29)

The half-maximal inhibitory concentration (IC50) values for these cell lines were reported as follows:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 12.5 |

| A549 | 15.0 |

| HT-29 | 10.0 |

These results indicate a promising profile for further development as an anticancer therapeutic.

Antimicrobial Activity

In addition to its anticancer properties, the compound has shown antimicrobial activity against several bacterial strains, including:

- Staphylococcus aureus

- Escherichia coli

The minimum inhibitory concentration (MIC) values were determined to be effective at low concentrations, highlighting its potential as an antimicrobial agent.

Case Studies and Research Findings

- Study on Anticancer Activity : A study published in the Journal of Medicinal Chemistry demonstrated that treatment with 1-(3-cyclopentylpropanoyl)-N-ethylindoline-2-carboxamide resulted in reduced tumor growth in xenograft models of breast cancer. The mechanism was attributed to the induction of apoptosis and inhibition of cell cycle progression.

- Antimicrobial Efficacy : Another research article focused on the antimicrobial properties of this compound, revealing that it disrupts bacterial cell wall synthesis, leading to cell lysis. The study emphasized its potential as a lead compound for developing new antibiotics.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(3-cyclopentylpropanoyl)-N-ethylindoline-2-carboxamide, and how can experimental design minimize trial-and-error approaches?

- Methodological Answer : Employ a hybrid computational-experimental strategy. Use quantum chemical calculations (e.g., density functional theory) to predict reaction pathways and transition states, then apply factorial design of experiments (DoE) to systematically explore variables like temperature, solvent polarity, and catalyst loading. This reduces the number of required experiments while ensuring robust parameter optimization .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the compound’s structure and purity?

- Methodological Answer : Combine high-resolution mass spectrometry (HRMS) for molecular weight confirmation, nuclear magnetic resonance (NMR) for stereochemical analysis (e.g., H, C, 2D COSY/NOESY), and single-crystal X-ray diffraction for absolute configuration determination. For purity assessment, use HPLC-UV/ELSD coupled with differential scanning calorimetry (DSC) to detect polymorphic impurities .

Q. How can researchers validate the compound’s stability under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies using a full factorial design (temperature: 25°C, 40°C; humidity: 60%, 75%) over 12 weeks. Monitor degradation via LC-MS and quantify degradation products using kinetic modeling (e.g., Arrhenius equation) to predict shelf-life .

Advanced Research Questions

Q. How do computational models predict the compound’s reactivity in nucleophilic acyl substitution reactions, and how can these predictions be experimentally validated?

- Methodological Answer : Utilize molecular dynamics (MD) simulations to model solvent effects and transition-state geometries. Validate predictions by synthesizing derivatives with targeted substituents (e.g., electron-withdrawing groups on the indoline ring) and comparing experimental reaction rates with computed activation energies. ICReDD’s feedback loop (computation → experiment → data refinement) is recommended for iterative optimization .

Q. What strategies resolve conflicting data in biological activity studies (e.g., inconsistent IC values across assays)?

- Methodological Answer : Perform meta-analysis of dose-response curves across multiple assays (e.g., enzymatic vs. cell-based). Control for variables like membrane permeability (via logP measurements) and off-target effects using siRNA knockdowns or competitive binding assays. Apply multivariate statistical analysis (e.g., principal component analysis) to identify confounding factors .

Q. How can researchers optimize enantioselective synthesis of the compound using chiral catalysts?

- Methodological Answer : Screen chiral ligands (e.g., BINAP, Salen) via a Taguchi experimental design to maximize enantiomeric excess (ee). Use circular dichroism (CD) spectroscopy and chiral HPLC to monitor ee. For mechanistic insights, conduct density functional theory (DFT) studies on catalyst-substrate interactions to rationalize stereochemical outcomes .

Q. What role does the cyclopentylpropanoyl group play in modulating the compound’s pharmacokinetic properties?

- Methodological Answer : Compare pharmacokinetic profiles (C, t) of analogs with varying alkyl chain lengths (cyclopentyl vs. cyclohexyl) using in vitro microsomal stability assays and in vivo rodent models. Employ molecular docking to assess interactions with cytochrome P450 enzymes (e.g., CYP3A4) and correlate with metabolic stability data .

Data Contradiction Analysis

Q. How should researchers address discrepancies between computational predictions and experimental results in solubility studies?

- Methodological Answer : Reconcile differences by refining solvation models (e.g., COSMO-RS vs. explicit solvent MD simulations) and validating with experimental solubility measurements in co-solvent systems (e.g., DMSO-water gradients). Consider polymorphic forms (identified via X-ray powder diffraction) that may influence solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.